molecular formula C14H15N3O2 B8211324 benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate

benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate

Cat. No.: B8211324
M. Wt: 257.29 g/mol
InChI Key: RVZIEIPOHGTKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate is a carbamate derivative featuring a pyridine backbone substituted with an aminomethyl group at the 2-position and a benzyl carbamate moiety. Carbamates are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or prodrugs due to their hydrolytic stability and bioisosteric properties.

Properties

IUPAC Name

benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-12-6-7-13(16-8-12)9-17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZIEIPOHGTKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 5-aminopyridine-2-methylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the benzyl group.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate is C12H14N3O2, with a molecular weight of approximately 230.26 g/mol. The compound features a benzyl group attached to a carbamate functional group, which enhances its stability and potential for interaction with biological targets.

Scientific Research Applications

This compound has several notable applications in scientific research:

Organic Synthesis

  • Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and coupling reactions, making it valuable for developing new compounds with desired properties.

Biological Research

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in various biological processes. Its ability to modulate enzyme activity positions it as a potential candidate for drug development targeting diseases such as cancer and inflammation .

Medicinal Chemistry

  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties. Investigations into its mechanism of action have shown potential interactions with biological targets that could lead to therapeutic applications .

Biological Activities

The biological activities of this compound are summarized below:

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to cancer and inflammation
AntimicrobialExhibits potential effectiveness against bacterial pathogens
Anti-inflammatoryPossible reduction in inflammatory markers
AnticancerInvestigated for anticancer properties through enzyme inhibition

Enzyme Inhibition Studies

A study highlighted the compound's role as an enzyme inhibitor, particularly focusing on its effects on p38 MAP kinase pathways, which are crucial in regulating inflammatory responses and cell proliferation . This suggests a dual application in both anti-inflammatory and anticancer therapies.

Antimicrobial Activity

Research has indicated that this compound may have significant antimicrobial activity against various bacterial strains, making it a candidate for further examination in the development of new antibiotics .

Mechanistic Studies

Detailed studies are needed to clarify the specific pathways involved in its enzyme inhibition and antimicrobial actions.

In Vivo Studies

Conducting animal studies will be crucial for assessing the pharmacokinetics and therapeutic efficacy of the compound in living organisms.

Structure-Activity Relationship Analysis

Investigating modifications to the chemical structure could enhance the compound's potency and selectivity against specific biological targets, paving the way for novel therapeutic agents.

Mechanism of Action

The mechanism of action of benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The position and nature of substituents significantly influence reactivity and biological activity. For example, the 5-aminopyridin-2-yl group in the target compound may enhance hydrogen-bonding interactions compared to the 6-cyano or 5-benzyloxy groups in analogs .
  • Synthesis methods typically involve nucleophilic substitution with chloroformates under basic conditions (e.g., K₂CO₃), though reaction times vary (24h to 2.5 days) depending on steric and electronic effects .

Functional Comparison :

  • Amino vs. Cyano Groups: The 5-amino group in the target compound could improve solubility or target binding compared to the 6-cyano group in , which may sterically hinder interactions.
  • Benzyl vs.

Physicochemical Properties

  • Molecular Weight : Estimated to be ~285 g/mol (based on analogs in ).
  • Stability : Carbamates with aromatic substituents (e.g., benzyl) are typically resistant to hydrolysis under physiological conditions, unlike aliphatic variants .

Biological Activity

Benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a carbamate derivative that exhibits a variety of biological activities. The presence of the 5-aminopyridine moiety is significant as it can influence the compound's interactions with biological targets such as enzymes and receptors.

The mechanism of action involves the interaction of the carbamate group with specific molecular targets. This interaction can modulate the activity of enzymes or receptors through hydrogen bonding, leading to either inhibition or activation of specific biochemical pathways. For instance, similar compounds have been shown to inhibit neuronal nitric oxide synthase (nNOS) effectively, which is crucial in various therapeutic contexts including neuroprotection and anti-inflammatory responses .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes:

  • Neuronal Nitric Oxide Synthase (nNOS) :
    • Studies have demonstrated that compounds structurally related to this compound can inhibit nNOS with high potency. For example, the Ki values for selective inhibitors in related studies were as low as 5 nM, indicating strong binding affinity .
  • Cholinesterases :
    • The compound's potential as a cholinesterase inhibitor has also been investigated. Certain benzene-based carbamates exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission regulation .
  • Antiviral Activity :
    • Some derivatives have shown promise against viral infections, particularly hepatitis B virus (HBV). The mechanism involves binding to viral core proteins, inhibiting nucleocapsid assembly, and potentially reducing viral load .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
nNOS InhibitionNeuronal TissuePotent inhibitor (Ki = 5 nM)
Cholinesterase InhibitionAChE/BChEModerate to high potency
Antiviral ActivityHBVReduced cytoplasmic HBV DNA
Cytotoxicity in Cancer CellsVarious Cancer LinesGI50 in nanomolar range

Research Findings

  • Cytotoxicity : A study reported that derivatives similar to this compound exhibited significant cytotoxic effects across various cancer cell lines, with growth inhibition concentrations (GI50) in the nanomolar range .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the pyridine ring and carbamate structure can dramatically affect biological activity, emphasizing the importance of specific functional groups in enhancing potency and selectivity .
  • Therapeutic Potential : The ability of this compound to inhibit key enzymes involved in neurotransmission and inflammation positions it as a potential candidate for therapeutic development in neurodegenerative diseases and other conditions influenced by nitric oxide signaling .

Q & A

Basic: What synthetic methodologies are most effective for preparing benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves coupling a benzyl carbamate precursor with a 5-aminopyridin-2-ylmethyl moiety. Key steps include:

  • Carbamate Formation : Reacting benzyl chloroformate with a 5-aminopyridine derivative under basic conditions (e.g., triethylamine in anhydrous acetonitrile) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Final products are often recrystallized from ethanol or methanol .
  • Monitoring : Reaction progress is tracked via TLC and confirmed by 1H^1H NMR (e.g., disappearance of starting material signals at δ 2.5–3.5 ppm for amine protons) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?

Answer:

  • 1H^1H NMR : Expect a singlet for the benzyl CH2_2 (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–8.5 ppm), and NH2_2 protons (δ 5.5–6.0 ppm, broad) .
  • HRMS : The molecular ion peak [M+H]+^+ should match the calculated exact mass (e.g., ~287.13 g/mol). Deviations >2 ppm require reanalysis .
  • IR : Confirm carbamate C=O stretch at ~1700 cm1^{-1} and NH stretches at ~3300 cm1^{-1} .

Advanced: How can X-ray crystallography using SHELX software resolve the molecular conformation of this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation in DCM/hexane.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL refines the structure by minimizing R-factors. Key parameters include anisotropic displacement for non-H atoms and hydrogen positions geometrically idealized .
  • Validation : Check for steric clashes using CCDC Mercury and validate geometric restraints with PLATON .

Advanced: What role does this compound play in the design of kinase inhibitors, and how can its bioactivity be evaluated?

Answer:

  • Structural Analogs : Similar carbamates (e.g., tert-butyl N-benzyl-N-pyridyl derivatives) act as p38 MAP kinase inhibitors. The benzyl-pyridine scaffold likely interacts with the ATP-binding pocket .
  • Assays :
    • Enzyme Inhibition : Use fluorescence polarization assays with recombinant kinases.
    • Cellular Activity : Test in HEK293 cells transfected with luciferase reporters for MAPK pathway activation .

Advanced: How should researchers address contradictions between observed and calculated spectroscopic data?

Answer:

  • HRMS Discrepancies : Recheck isotopic patterns (e.g., 35Cl^{35}Cl vs. 37Cl^{37}Cl) or consider alternative adducts (e.g., [M+Na]+^+).
  • NMR Signal Splitting : Verify solvent effects (e.g., DMSO vs. CDCl3_3) or tautomerization (e.g., amine-carbamate equilibrium) .
  • Validation : Cross-reference with analogs (e.g., tert-butyl carbamates in ) to identify common splitting patterns .

Advanced: What computational strategies predict the reactivity and stability of this carbamate in aqueous media?

Answer:

  • DFT Calculations : Use Gaussian09 to model hydrolysis pathways. Key orbitals (HOMO/LUMO) indicate susceptibility to nucleophilic attack at the carbamate carbonyl .
  • MD Simulations : Simulate solvation in explicit water (AMBER force field) to estimate half-life under physiological pH (e.g., pH 7.4) .
  • Docking Studies : AutoDock Vina predicts binding to serum proteins (e.g., albumin) to assess bioavailability .

Advanced: How can researchers optimize the regioselectivity of functionalization on the pyridine ring?

Answer:

  • Directing Groups : Introduce a Boc-protected amine at the 5-position to direct electrophilic substitution (e.g., nitration at the 3-position) .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 to attach aryl/heteroaryl groups at the 2-position .
  • Monitoring : Track regioselectivity via 13C^{13}C NMR (e.g., distinct carbonyl signals for carbamate vs. side products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.